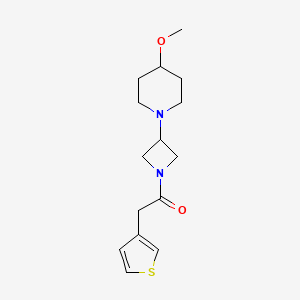

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a unique hybrid scaffold combining a 4-methoxypiperidine, azetidine (a four-membered nitrogen-containing ring), and a thiophene-linked ethanone moiety. This structure confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The thiophen-3-yl group contributes π-electron density, which may influence binding interactions in biological targets.

Properties

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-19-14-2-5-16(6-3-14)13-9-17(10-13)15(18)8-12-4-7-20-11-12/h4,7,11,13-14H,2-3,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTYCDXRRPTYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methoxy-substituted reagents under controlled conditions to introduce the methoxy group.

Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.

Thiophene Ring Introduction: The thiophene ring is introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Final Coupling: The final step involves coupling the methoxypiperidine-azetidine intermediate with the thiophene derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Azetidine vs. Piperidine : The target compound's azetidine ring introduces greater ring strain and reduced conformational flexibility compared to six-membered piperidine derivatives (e.g., Compound 128). This may affect binding kinetics in enzyme pockets .

- Thiophene vs.

- Methoxy vs. Hydroxy Substituents : The 4-methoxypiperidine group in the target compound increases lipophilicity relative to 3-hydroxypiperidine derivatives (e.g., ), which may influence membrane permeability.

Insights :

- The target compound’s synthesis likely parallels methods for piperidine-azetidine hybrids (e.g., ), involving nucleophilic substitution between azetidine and 4-methoxypiperidine precursors.

- Yields for similar compounds range from 60–90%, depending on purification methods (e.g., column chromatography in vs. recrystallization in ).

Pharmacological and Biochemical Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

- Kinase Inhibition: Azetidine-containing pyrazolo-pyrimidines (e.g., 17i ) show potent inhibition of Plasmodium calcium-dependent protein kinases (IC50 < 100 nM), suggesting the azetidine-ethanone scaffold’s relevance in kinase targeting.

- DPP-4 Inhibition: Piperidine-ethanone derivatives (e.g., Compound 3 ) exhibit dipeptidyl peptidase-4 (DPP-4) inhibitory activity, highlighting the scaffold’s versatility in enzyme modulation.

Physicochemical and Analytical Data

Table 3: Spectroscopic and Analytical Comparisons

Note: The absence of explicit data for the target compound underscores the need for further experimental characterization.

Biological Activity

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone, a compound with the molecular formula C18H26N2O3, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Piperidine moiety : This six-membered ring enhances the compound's interaction with biological targets.

- Thiophene group : A five-membered sulfur-containing aromatic ring that may influence the compound's electronic properties and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its ability to inhibit specific cancer cell lines has been documented in vitro, showing promise as a potential therapeutic agent against various malignancies.

2. Neuroprotective Effects

The piperidine and azetidine components are known to interact with neurotransmitter systems, suggesting potential neuroprotective effects. Studies have indicated that compounds with similar structures can modulate neurotransmitter release and receptor activity, which may be beneficial in neurodegenerative conditions.

3. Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, indicating its potential as an antibiotic agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

- Receptor Interaction : The piperidine and azetidine rings facilitate binding to various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth, although detailed studies are needed to elucidate these interactions.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation, this compound was shown to reduce pro-inflammatory cytokines and protect neuronal cells from oxidative stress. These findings suggest its potential application in treating neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.